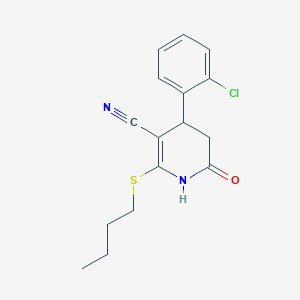
4-Hydroxy-5-methylisophthalaldehyde
Vue d'ensemble
Description
4-Hydroxy-5-methylisophthalaldehyde is an organic compound with the molecular formula C9H8O3. It is a derivative of isophthalaldehyde, characterized by the presence of hydroxy and methyl groups on the aromatic ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Hydroxy-5-methylisophthalaldehyde can be synthesized through various methods. One common approach involves the reaction of 2,4-diaminophenylhydrazine with 2-hydroxy-5-methylisophthalaldehyde under solvothermal conditions. This method yields carbon quantum dots with high fluorescence quantum yield and excellent water solubility .
Another synthetic route involves the multi-component reaction (MCR) approach. For example, a mixture of 5-ethyl-4-hydroxyisophthalaldehyde, ammonium acetate, and 4,4′-dimethoxybenzil in acetic acid can be heated at 110°C for several hours to produce the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the aforementioned synthetic routes suggests that similar conditions could be adapted for larger-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
4-Hydroxy-5-methylisophthalaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions include Schiff bases, thioacetals, and various oxidized or reduced derivatives of the original compound .
Applications De Recherche Scientifique
4-Hydroxy-5-methylisophthalaldehyde has several scientific research applications:
Mécanisme D'action
The mechanism of action of 4-hydroxy-5-methylisophthalaldehyde primarily involves its ability to form Schiff bases and other derivatives through reactions with nucleophiles. These reactions often involve the formation of covalent bonds between the aldehyde groups and nucleophilic sites on other molecules. The resulting compounds can exhibit unique properties, such as fluorescence or magnetic behavior, depending on the specific reaction and conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hydroxy-5-methylisophthalaldehyde: Similar in structure but lacks the hydroxy group at the 4-position.
2,4,6-Trihydroxybenzene-1,3,5-tricarbaldehyde: Contains additional hydroxy groups, leading to different reactivity and applications.
Uniqueness
4-Hydroxy-5-methylisophthalaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it particularly valuable in the synthesis of specialized materials, such as fluorescent probes and magnetic complexes .
Propriétés
IUPAC Name |
4-hydroxy-5-methylbenzene-1,3-dicarbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O3/c1-6-2-7(4-10)3-8(5-11)9(6)12/h2-5,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFXLJEVPCAPYPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)C=O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Amino-4-(4-fluorophenyl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B376691.png)
![2-[4-(1,3-Benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-{4-fluoro-3-nitroanilino}acrylonitrile](/img/structure/B376693.png)
![(4-Morpholin-4-yl-[1,2,5]thiadiazol-3-yloxy)-acetic acid](/img/structure/B376697.png)
methanone](/img/structure/B376698.png)


![2-[3-benzoyl-1,1-dioxido-4-(1-piperidinyl)-2H-1,2-benzothiazin-2-yl]-1-{4-nitrophenyl}ethanone](/img/structure/B376702.png)
![1,5-dimethyl-4-{[2-methyl-1,1-dioxido-3-(phenylcarbonyl)-2H-1,2-benzothiazin-4-yl]amino}-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B376706.png)
![3-(furan-2-yl)-6-(4-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B376707.png)
![methyl 5-({[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)furan-2-carboxylate](/img/structure/B376709.png)
![3-(3-bromophenyl)-6-(4-bromophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B376710.png)


